molecular formula C15H24FNO B4931719 N-butyl-5-(4-fluorophenoxy)pentan-1-amine

N-butyl-5-(4-fluorophenoxy)pentan-1-amine

Cat. No.: B4931719
M. Wt: 253.36 g/mol
InChI Key: VJCKXGMKGOMTDN-UHFFFAOYSA-N
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Description

N-butyl-5-(4-fluorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H24FNO This compound features a butyl group attached to a pentan-1-amine backbone, with a 4-fluorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-fluorophenoxy)pentan-1-amine typically involves the reaction of 4-fluorophenol with a suitable alkylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with a butylamine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(4-fluorophenoxy)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

N-butyl-5-(4-fluorophenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(4-fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(2-fluorophenoxy)pentan-1-amine
  • N-butyl-5-(3-fluorophenoxy)pentan-1-amine
  • N-butyl-5-(4-chlorophenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(4-fluorophenoxy)pentan-1-amine is unique due to the presence of the 4-fluorophenoxy group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-butyl-5-(4-fluorophenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FNO/c1-2-3-11-17-12-5-4-6-13-18-15-9-7-14(16)8-10-15/h7-10,17H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCKXGMKGOMTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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